molecular formula C10H13BrO B13570977 2-(5-Bromo-2-methylphenyl)propan-2-ol

2-(5-Bromo-2-methylphenyl)propan-2-ol

Cat. No.: B13570977
M. Wt: 229.11 g/mol
InChI Key: NYRYXMCSPBINBU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of phenylpropanol and is known for its unique chemical properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)propan-2-ol typically involves the bromination of 2-methylphenylpropan-2-ol. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methylphenyl)propan-2-ol
  • 2-(5-Fluoro-2-methylphenyl)propan-2-ol
  • 2-(5-Iodo-2-methylphenyl)propan-2-ol

Uniqueness

2-(5-Bromo-2-methylphenyl)propan-2-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions and stability .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3

InChI Key

NYRYXMCSPBINBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)(C)O

Origin of Product

United States

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